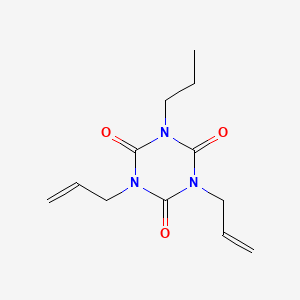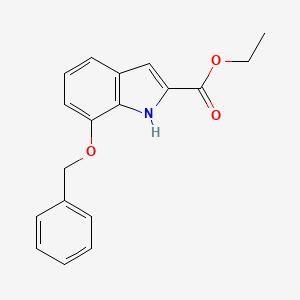
Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.) .Applications De Recherche Scientifique
Synthesis and Reactivity
- Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate may be involved in synthesis processes similar to those described for derivatives of indole carboxylates and oxazinoindole. For example, the Hemetsberger reaction has been applied to ethyl 4-benzyl-7-formyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate to afford tetrahydro-[1,4]oxazino[2,3-f]indole-7-carboxylate derivatives, showcasing its utility in synthesizing complex heterocyclic structures (Mayer et al., 2002).
Potential for Anti-inflammatory and Antimicrobial Applications
- Compounds structurally related to Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate, such as benzo[g]indole-3-carboxylates, have shown significant potential as anti-inflammatory therapeutics by inhibiting 5-lipoxygenase activity, which could indicate potential applications in addressing inflammatory disorders (Karg et al., 2009). Moreover, densely functionalized indol-3-carboxylates have been evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities, suggesting a possible research avenue for Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate in these areas (Anisetti et al., 2017).
Enzymatic Synthesis and Resolution
- The enzymatic synthesis and resolution of carboxylic acid derivatives highlight the potential for utilizing Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate in enantioselective synthesis processes, leveraging lipase catalysis for producing enantiomerically enriched compounds (Kasture et al., 2005).
Catalysis and Functionalization
- Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate might also find applications in catalysis and functional group transformations, as illustrated by studies on diiron(II) complexes with carboxylate ligands for oxygenation reactions, providing a route for the functionalization of hydrocarbon fragments and potentially enhancing the molecule's utility in synthetic chemistry (Carson & Lippard, 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 7-phenylmethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-21-18(20)15-11-14-9-6-10-16(17(14)19-15)22-12-13-7-4-3-5-8-13/h3-11,19H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKSDZLFVYKGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80531387 | |
| Record name | Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate | |
CAS RN |
84639-06-5 | |
| Record name | Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

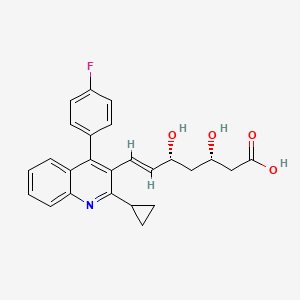
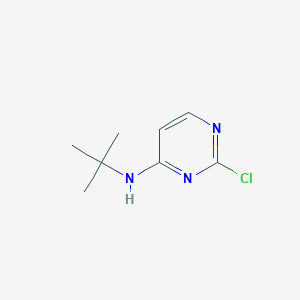
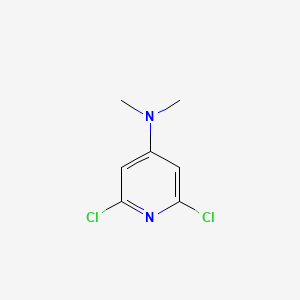
![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)
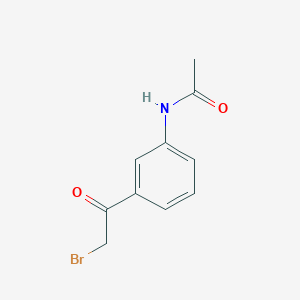
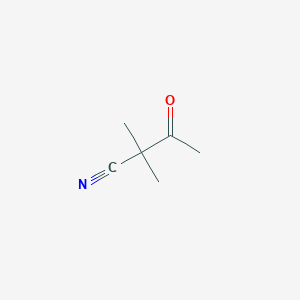
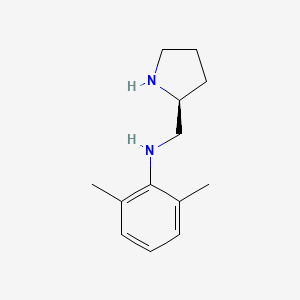
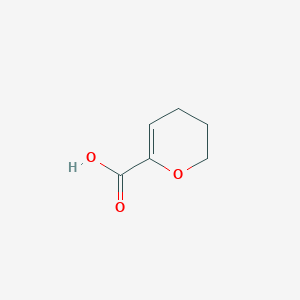
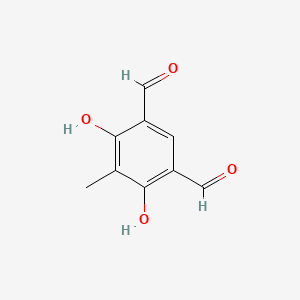
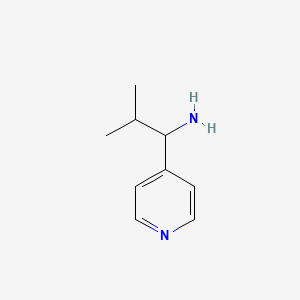
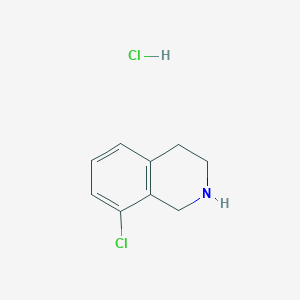
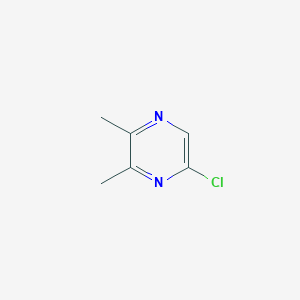
![2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine](/img/structure/B1590688.png)
